Chiral 1,2-Dihydro Scaffold vs. Achiral 4H-3,1-Benzoxazin-4-one Analogs: Implications for Stereoselective Synthesis and Prodrug Utility
The target compound possesses a saturated N1–C2 bond, creating a chiral center at C2 bearing the methyl substituent. This is in direct contrast to the fully aromatic, achiral 4H-3,1-benzoxazin-4-one analogs such as 6-methyl-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one (CAS 106324-53-2) and 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one (CAS 16062-71-8), which possess an sp2-hybridized C2 with no stereocenter [1]. The 1,2-dihydro-3,1-benzoxazin-4-one scaffold class has been deliberately exploited as a potential prodrug system: spontaneous hydrolytic half-lives for representative 1,2-dihydro derivatives were reported to be less than 50 minutes at 20 °C across pH 4.0–8.0 in methanol-buffer (3:7) mixtures, whereas the corresponding fully aromatic 4H-3,1-benzoxazin-4-ones lack this pH-dependent hydrolytic lability [2].
| Evidence Dimension | Stereochemical configuration and hydrolytic lability of the N1–C2 bond |
|---|---|
| Target Compound Data | 1,2-Dihydro scaffold; one undefined stereocenter at C2 (PubChem); HBD count = 1 (NH group) [1] |
| Comparator Or Baseline | 4H-3,1-benzoxazin-4-one analogs (CAS 106324-53-2, CAS 16062-71-8): sp2 C2, zero stereocenters, HBD count = 0; 1,2-dihydro-3,1-benzoxazin-4-one class: t₁/₂ < 50 min at pH 4.0–8.0, 20 °C [2] |
| Quantified Difference | Presence vs. absence of a chiral center; addition of one H-bond donor; introduction of pH-dependent hydrolytic pathway with t₁/₂ < 50 min for the dihydro scaffold class |
| Conditions | Structural comparison (PubChem); hydrolysis kinetics from Bundgaard et al. (1991) for representative 1,2-dihydro-3,1-benzoxazin-4-one derivatives in methanol-buffer (3:7) at 20 °C [2] |
Why This Matters
The chiral center makes this compound uniquely suited for enantioselective synthetic applications or stereochemical structure-activity relationship (SAR) studies that are inaccessible with achiral 4H-3,1-benzoxazin-4-one analogs; the dihydro scaffold's hydrolytic lability further positions it as a candidate prodrug intermediate.
- [1] PubChem Compound Summary, CID 118995086: 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/118995086 (accessed April 2026). View Source
- [2] Bundgaard H, Johansen M, Jensen E. 1,2-Dihydro-3,1-benzoxazin-4-one and 4H-1,2-dihydro-pyrido[2,3-d][1,3]oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Int J Pharm. 1991;71(1-2):55-65. View Source
